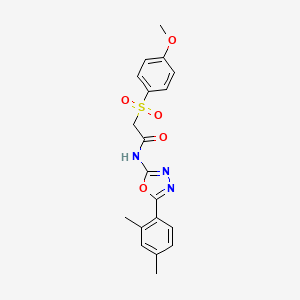
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide and acetamide functional groups enhances its pharmacological potential. The molecular formula for this compound is C20H23N3O4S, with a molecular weight of approximately 397.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 397.48 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent cytotoxicity against various cancer cell lines. In particular:
- Cell Line Sensitivity : Studies show that compounds with similar structures exhibit IC50 values in the low micromolar range against cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). For example, one study reported an IC50 value of 0.3 μM for a related compound against ALL (acute lymphoblastic leukemia) cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound inhibits cell growth by inducing apoptosis in cancer cells.
- Interference with Metabolic Pathways : It may disrupt critical metabolic pathways involved in cell survival and proliferation.
- Targeting Specific Proteins : The interaction with proteins involved in cell cycle regulation and apoptosis has been suggested as a key mechanism.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is often influenced by their structural features. Key findings regarding SAR include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances activity by improving solubility and facilitating interactions with biological targets.
- Oxadiazole Ring Positioning : Variations in the position of substituents on the oxadiazole ring can significantly alter potency and selectivity against different cancer types .
Case Studies
Several studies have evaluated the anticancer potential of oxadiazole derivatives:
- Study on Related Compounds : A study involving related oxadiazole compounds demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.5 to 1.2 μM .
- Mechanistic Insights : Another investigation provided insights into the mechanism of action through colony formation assays, revealing that treated cells exhibited a marked decrease in colony size and number compared to controls .
属性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-4-9-16(13(2)10-12)18-21-22-19(27-18)20-17(23)11-28(24,25)15-7-5-14(26-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKALUUZDQUDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














